

Stability of Fmoc-N-Me-Homocys(Trt)-OH in Solution: A Technical Guide

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Compound of Interest		
Compound Name:	Fmoc-N-Me-Homocys(Trt)-OH	
Cat. No.:	B15128934	Get Quote

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Executive Summary

Fmoc-N-Me-Homocys(Trt)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of N-methylated homocysteine residues into peptide sequences. The N-methylation offers enhanced proteolytic resistance and improved pharmacokinetic profiles, while the orthogonal protecting groups—the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile trityl (Trt) group—allow for controlled, sequential peptide elongation.[1][2] The stability of this reagent in solution is paramount to ensure the integrity of the final peptide product, preventing failed sequences and impurity incorporation. This guide provides an in-depth analysis of the chemical stability of Fmoc-N-Me-Homocys(Trt)-OH, outlines potential degradation pathways, and presents detailed experimental protocols for its stability assessment.

Chemical Structure and Physicochemical Properties

Fmoc-N-Me-Homocys(Trt)-OH, systematically named N-(fluorenylmethoxycarbonyl)-N-methyl-S-trityl-L-homocysteine, possesses a unique combination of functional groups that dictate its utility and stability.

Table 1: Physicochemical Properties of Fmoc-N-Me-Homocys(Trt)-OH



Property	Value	Reference(s)
CAS Number	526210-71-9	[3]
Molecular Formula	C39H35NO4S	[1][3]
Molecular Weight	613.78 g/mol	[3]
α-Amino Protection	Fmoc (9- fluorenylmethyloxycarbonyl)	[1]
Side-Chain Protection	Trt (Trityl)	[1]
Backbone Modification	N-methylation	[1]

The stability of the molecule is primarily governed by the lability of the Fmoc and Trt protecting groups under specific pH conditions. The N-methyl group on the alpha-amine is generally stable, contributing to the overall robustness of the amino acid backbone itself.[1][4][5]

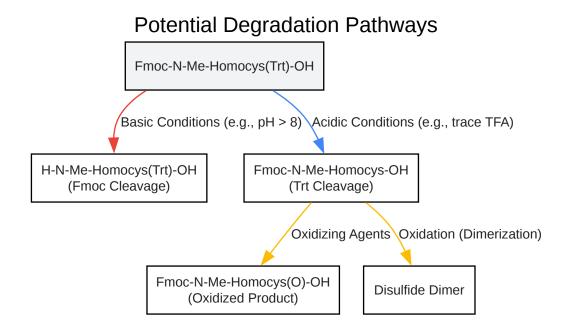
Potential Degradation Pathways in Solution

The primary degradation routes for **Fmoc-N-Me-Homocys(Trt)-OH** in solution involve the cleavage of its protecting groups. These reactions are well-characterized in the context of SPPS but can occur prematurely under suboptimal storage or handling conditions.

- Base-Catalyzed Deprotection (Fmoc Group Removal): The Fmoc group is susceptible to cleavage by bases via a β-elimination mechanism.[6] While strong bases like piperidine are used intentionally in SPPS, weaker bases or prolonged exposure to moderately basic conditions (pH > 8) in solution can lead to the premature loss of the Fmoc group, generating the free N-terminal amine.
- Acid-Catalyzed Deprotection (Trt Group Removal): The bulky trityl group protecting the thiol
 side chain is highly acid-labile.[1] Exposure to acidic conditions (e.g., residual trifluoroacetic
 acid from HPLC purification or acidic storage solvents) can lead to detritylation, exposing the
 reactive thiol group.
- Oxidation of the Thiol Group: If the Trt group is prematurely cleaved, the exposed thiol of the homocysteine side chain is susceptible to oxidation, which can lead to the formation of



disulfide-bridged dimers or other oxidative adducts, especially in the presence of oxygen and metal ions.



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Figure 1. Key degradation pathways for **Fmoc-N-Me-Homocys(Trt)-OH** in solution.

Quantitative Stability Assessment

Due to the lack of publicly available quantitative stability data for this specific molecule, this section outlines a comprehensive experimental protocol to determine its stability profile. The results are presented in illustrative tables.

Experimental Protocol: HPLC-Based Stability Assay

This protocol describes a stability-indicating high-performance liquid chromatography (HPLC) method to quantify the degradation of **Fmoc-N-Me-Homocys(Trt)-OH** over time under various conditions.

Objective: To determine the rate of degradation of **Fmoc-N-Me-Homocys(Trt)-OH** in different solvents and at various temperatures.

Materials:



- Fmoc-N-Me-Homocys(Trt)-OH (high purity, >98%)
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Trifluoroacetic acid (TFA)
- Dimethylformamide (DMF)
- N-Methyl-2-pyrrolidone (NMP)
- Dichloromethane (DCM)
- Calibrated HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm)

Procedure:

- Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Fmoc-N-Me-Homocys(Trt)-OH in ACN.
- Sample Preparation: Aliquot the stock solution into separate vials and dilute with the chosen study solvents (DMF, NMP, DCM, ACN) to a final concentration of 0.2 mg/mL.
- Storage Conditions: Store the prepared sample vials under the following conditions:
 - Refrigerated: 2-8 °C
 - Room Temperature: 20-25 °C
 - Elevated Temperature: 40 °C
- Time Points: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 24, 48, 72, 168 hours).
- HPLC Analysis:
 - Column: C18 reversed-phase column







• Mobile Phase A: 0.1% TFA in Water

Mobile Phase B: 0.1% TFA in ACN

 Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

Flow Rate: 1.0 mL/min

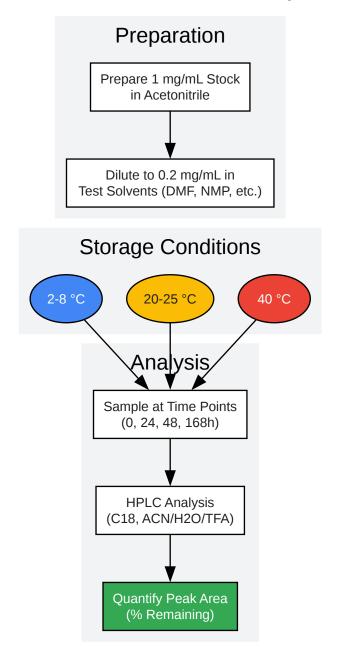
Detection Wavelength: 220 nm and 254 nm

Injection Volume: 10 μL

• Data Analysis: Quantify the peak area of the intact **Fmoc-N-Me-Homocys(Trt)-OH** at each time point. Calculate the percentage remaining relative to the T=0 sample. Monitor for the appearance of new peaks corresponding to degradation products.



Experimental Workflow for Stability Testing



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Figure 2. Workflow for assessing the stability of **Fmoc-N-Me-Homocys(Trt)-OH**.

Illustrative Stability Data

The following tables summarize the expected outcomes from the stability study described above. These are illustrative data based on the known chemical properties of the protecting



groups.

Table 2: Stability in Common SPPS Solvents at Room Temperature (20-25 °C)

Time (Hours)	% Remaining in DMF	% Remaining in NMP	% Remaining in ACN	% Remaining in DCM
0	100.0	100.0	100.0	100.0
24	99.5	99.6	99.8	99.9
48	98.9	99.1	99.7	99.8
72	98.2	98.5	99.5	99.7
168	96.5	97.0	99.1	99.5

Note: DMF and NMP are slightly basic and can cause slow degradation over time. ACN and DCM are expected to be more inert.

Table 3: Temperature-Dependent Stability in DMF Solution

Time (Hours)	% Remaining at 2-8 °C	% Remaining at 20- 25 °C	% Remaining at 40 °C
0	100.0	100.0	100.0
24	99.9	99.5	97.1
48	99.8	98.9	94.5
72	99.7	98.2	91.8
168	99.5	96.5	84.2

Note: Degradation is expected to accelerate significantly at elevated temperatures.

Recommendations for Storage and Handling

Based on the chemical nature of **Fmoc-N-Me-Homocys(Trt)-OH**, the following best practices are recommended to ensure its stability and performance in peptide synthesis:



- Solid Storage: The compound should be stored as a solid in a tightly sealed container at -20
 °C to minimize degradation from atmospheric moisture and to prevent slow detritylation.[7]
- Solution Storage: Solutions of Fmoc-N-Me-Homocys(Trt)-OH should be prepared fresh
 whenever possible. If short-term storage is necessary, use an inert solvent like ACN or DCM
 and store at 2-8 °C for no longer than 24-48 hours. Avoid prolonged storage in DMF or NMP
 at room temperature.
- Avoid Contaminants: Ensure that all solvents and reagents are free from acidic and basic contaminants that could catalyze the cleavage of the Trt and Fmoc groups, respectively.

By understanding the inherent stability characteristics and potential degradation pathways of **Fmoc-N-Me-Homocys(Trt)-OH**, researchers can implement appropriate handling and storage procedures, thereby ensuring the successful synthesis of high-quality, N-methylated peptides for advanced research and drug development applications.

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